molecular formula C10H10FN3S B13261865 [(2-Fluorophenyl)methyl](1,2,3-thiadiazol-4-ylmethyl)amine

[(2-Fluorophenyl)methyl](1,2,3-thiadiazol-4-ylmethyl)amine

Cat. No.: B13261865
M. Wt: 223.27 g/mol
InChI Key: ZJCOICFPILCHDS-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)methylamine is a chemical compound with the molecular formula C10H10FN3S This compound is notable for its unique structure, which includes a fluorophenyl group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)methylamine typically involves the reaction of 2-fluorobenzyl chloride with 1,2,3-thiadiazole-4-ylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydroxide, potassium carbonate

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.

    Industry: It may be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)methylamine involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s bioactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluorophenyl)methylamine is unique due to the combination of the fluorophenyl group and the thiadiazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C10H10FN3S

Molecular Weight

223.27 g/mol

IUPAC Name

1-(2-fluorophenyl)-N-(thiadiazol-4-ylmethyl)methanamine

InChI

InChI=1S/C10H10FN3S/c11-10-4-2-1-3-8(10)5-12-6-9-7-15-14-13-9/h1-4,7,12H,5-6H2

InChI Key

ZJCOICFPILCHDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CSN=N2)F

Origin of Product

United States

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